Ethanone, 1-(3-chloro-4-(hexyloxy)phenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-, monohydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

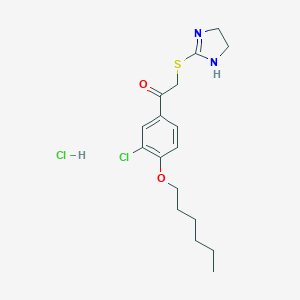

Ethanone, 1-(3-chloro-4-(hexyloxy)phenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-, monohydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C17H24Cl2N2O2S and its molecular weight is 391.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Ethanone, 1-(3-chloro-4-(hexyloxy)phenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-, monohydrochloride is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C15H20ClN2OS

- Molecular Weight : 320.85 g/mol

- IUPAC Name : this compound

Research indicates that this compound may exert its biological effects through multiple mechanisms:

- Inhibition of Enzymatic Activity : The imidazole ring in the structure is known to interact with various enzymes, potentially inhibiting their activity.

- Receptor Modulation : The chloro and hexyloxy substitutions may enhance binding affinity to specific receptors involved in cellular signaling pathways.

Anticancer Activity

Compounds with similar structural features have been investigated for their anticancer potential. The thioether and imidazole moieties are often associated with cytotoxic effects against cancer cell lines.

Case Studies

- Study on Antimicrobial Properties : A study published in the Journal of Scientific Research explored various substituted imidazole derivatives and their antimicrobial activities. The findings suggested that modifications in the hexyloxy group could enhance efficacy against Gram-positive bacteria .

- Anticancer Screening : A recent investigation into thioether-containing compounds demonstrated promising results in inhibiting cell proliferation in several cancer types. The study highlighted the importance of the substituents on the aromatic ring in modulating biological activity .

- Mechanistic Insights : Research has shown that imidazole derivatives can induce apoptosis in cancer cells through mitochondrial pathways. This mechanism may also be relevant for Ethanone derivatives, suggesting a potential for therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has indicated that compounds with imidazole and thioether functionalities can exhibit significant antimicrobial properties. Studies have shown that ethanone derivatives can be effective against various bacterial strains, making them candidates for developing new antibiotics or antiseptics .

Anticancer Research

The imidazole moiety is known for its role in anticancer drug design. Ethanone derivatives have been investigated for their ability to inhibit cancer cell proliferation. For instance, compounds similar to ethanone have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptosis-related proteins .

Drug Delivery Systems

Ethanone derivatives can be utilized in drug delivery systems due to their ability to form complexes with drugs, enhancing solubility and bioavailability. The incorporation of the hexyloxy group may improve lipophilicity, facilitating better cellular uptake .

Case Study: Synthesis and Evaluation

A recent study synthesized a series of ethanone derivatives and evaluated their antimicrobial activity. The results indicated that specific substitutions on the phenyl ring significantly enhanced activity against Gram-positive bacteria compared to controls .

Herbicide Development

Compounds similar to ethanone have been explored for their herbicidal properties. The chlorinated phenyl group can enhance herbicidal activity by interfering with plant growth regulators. This makes ethanone a potential candidate for developing new herbicides that are more effective against resistant weed species .

Insect Repellents

The structural features of ethanone suggest potential use as an insect repellent. Research into similar compounds has shown effectiveness in repelling various insect species, which could be beneficial in agricultural settings to protect crops without relying heavily on synthetic pesticides .

Polymer Chemistry

Ethanone derivatives can serve as intermediates in polymer synthesis. Their unique functional groups allow for the incorporation into polymer chains, potentially leading to materials with enhanced thermal stability and mechanical properties .

Coatings and Adhesives

Due to their chemical stability and reactivity, ethanone derivatives are suitable for developing coatings and adhesives that require durability and resistance to environmental degradation. Research has focused on optimizing formulations that incorporate these compounds for improved performance in industrial applications .

Eigenschaften

IUPAC Name |

1-(3-chloro-4-hexoxyphenyl)-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)ethanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23ClN2O2S.ClH/c1-2-3-4-5-10-22-16-7-6-13(11-14(16)18)15(21)12-23-17-19-8-9-20-17;/h6-7,11H,2-5,8-10,12H2,1H3,(H,19,20);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLMDTYQAOCGTJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=C(C=C(C=C1)C(=O)CSC2=NCCN2)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24Cl2N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10166904 |

Source

|

| Record name | Ethanone, 1-(3-chloro-4-(hexyloxy)phenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160518-38-7 |

Source

|

| Record name | Ethanone, 1-(3-chloro-4-(hexyloxy)phenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-, monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160518387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(3-chloro-4-(hexyloxy)phenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.